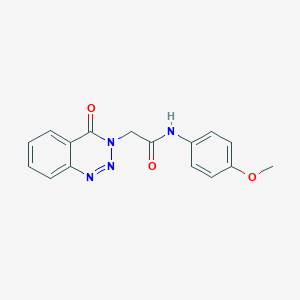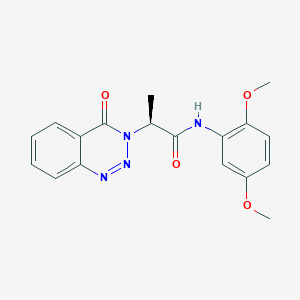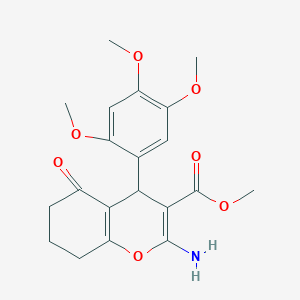![molecular formula C13H17BrN2O B361751 3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide CAS No. 386297-55-8](/img/structure/B361751.png)
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide
描述
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a pyrrolidine ring attached to the ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide typically involves the bromination of a benzamide precursor followed by the introduction of the pyrrolidine ring. One common method involves the reaction of 3-bromobenzoyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
科学研究应用
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
作用机制
The mechanism of action of 3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
- 3-bromo-2-(pyrrolidin-1-yl)pyridine
- 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- N-(pyridin-2-yl)amides
Uniqueness
3-bromo-n-[2-(1-pyrrolidinyl)ethyl]phenylcarboxamide is unique due to its specific structural features, such as the presence of both a bromine atom and a pyrrolidine ring.
属性
IUPAC Name |
3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLSNORGPUUODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7,8-dimethoxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B361671.png)
![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B361672.png)
![5,7-Diethyl-2-(4-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B361673.png)



![4-(4-methoxyphenyl)-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361679.png)

![5,7-Dipropyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B361682.png)
![N-(3,4-dimethoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B361684.png)
![N-[4-(2-hydroxyethyl)phenyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B361685.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B361690.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B361692.png)
![N-(3-acetylphenyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B361693.png)
